Cas no 2171232-76-9 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
- 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
- EN300-1507744
- 2171232-76-9
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- Inchi: 1S/C27H26N2O5/c1-2-7-24(25(30)28-18-14-12-17(13-15-18)26(31)32)29-27(33)34-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-15,23-24H,2,7,16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m1/s1
- InChI Key: HGOOIKULXNQIQY-XMMPIXPASA-N
- SMILES: O(C(N[C@@H](C(NC1C=CC(C(=O)O)=CC=1)=O)CCC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 458.18417193g/mol
- Monoisotopic Mass: 458.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 105Ų
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1507744-0.05g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-0.1g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-0.25g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-0.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-1.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-2.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-5.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-10.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1507744-50mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1507744-100mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171232-76-9 | 100mg |
$2963.0 | 2023-09-27 |
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
Introduction to 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic Acid (CAS No. 2171232-76-9)
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171232-76-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, featuring a benzoic acid backbone modified with a pentanamide side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a valuable candidate for further exploration in drug discovery and therapeutic applications.
The< strong>fluorenylmethoxycarbonyl moiety in the name is particularly noteworthy, as it is commonly used in peptide synthesis to protect amino groups during coupling reactions. This protective group ensures the stability of the molecule during synthetic processes and allows for controlled modifications. The presence of the< strong>pentanamide group suggests that this compound may interact with biological targets in a manner similar to other amide-containing molecules, which are well-documented for their role in modulating various physiological processes.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced bioactivity and selectivity. The< strong>benzoic acid core of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is a well-known pharmacophore that has been extensively studied for its potential in treating a variety of diseases. Benzoic acid derivatives are known for their ability to interact with enzymes and receptors, often leading to therapeutic effects. The specific arrangement of functional groups in this compound may contribute to its unique pharmacological profile, making it an attractive candidate for further investigation.
The stereochemistry of the< strong>(2R) configuration indicates that this compound is optically active, which can significantly influence its biological activity. Chiral molecules often exhibit different biological properties depending on their stereochemical configuration, making the precise control of stereochemistry crucial in drug development. The< strong>(2R) configuration may confer specific interactions with biological targets, leading to enhanced efficacy or selectivity compared to its enantiomer.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction between molecules like 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid and their target proteins. These computational studies have been instrumental in identifying potential lead compounds for drug development. By leveraging these tools, researchers can optimize the structure of this compound to improve its pharmacokinetic properties and reduce potential side effects.
The< strong>Fmoc protecting group is also significant from a synthetic chemistry perspective. It allows for the selective deprotection under mild conditions, which is essential for multi-step synthetic routes. This feature makes 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid a versatile building block for constructing more complex molecules. The ability to modify this compound at various positions while maintaining its overall structure opens up numerous possibilities for designing novel therapeutic agents.
In the context of current research trends, there is growing interest in developing small-molecule inhibitors that target protein-protein interactions (PPIs). PPIs play crucial roles in many biological processes and are often implicated in diseases such as cancer and inflammation. The unique structure of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid suggests that it may have the potential to disrupt PPIs by binding to specific residues on target proteins. This capability could lead to the development of new drugs that modulate these interactions effectively.
The benzoic acid moiety has been extensively studied for its antimicrobial properties. Many derivatives of benzoic acid have shown efficacy against various bacterial and fungal pathogens, making them valuable components in antimicrobial agents. The presence of additional functional groups in 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid may enhance its antimicrobial activity or broaden its spectrum of action against resistant strains.
The pentanamide side chain adds another layer of complexity to this molecule, potentially influencing its solubility and bioavailability. Amide groups are known to improve solubility in water-based environments, which can be advantageous for oral or injectable formulations. Additionally, amides can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity. The specific arrangement of atoms in the pentanamide chain may fine-tune these interactions, leading to improved therapeutic outcomes.
In conclusion, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No.< strong>2171232-76-9) is a promising compound with a complex structure that warrants further investigation. Its unique combination of functional groups and stereochemistry positions it as a valuable candidate for drug discovery efforts aimed at treating various diseases. Advances in computational chemistry and synthetic methodologies continue to enhance our ability to explore and optimize such molecules, bringing us closer to developing novel therapeutic agents based on structures like this one.
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